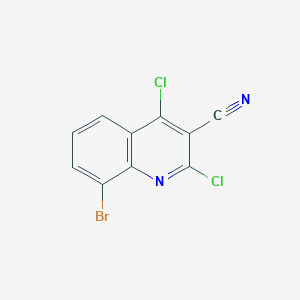
2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is an organic compound with the molecular formula C11H12F3NO2. It is known for its unique chemical properties due to the presence of trifluoromethyl groups. This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate typically involves the reaction of 2,2,2-trifluoroethylamine with N-ethyl-N-phenylcarbamate. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N-H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available primary amines and secondary anilines as starting materials, with the reaction being catalyzed by iron porphyrin under aqueous conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, N-trifluoroethylated anilines are commonly produced in good yields .
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, especially in understanding protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can modify the electronic properties of the compound, enhancing its reactivity and stability. The compound can interact with various enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl formate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,2-Trifluoroethyl (mesityl)-iodonium triflate
Uniqueness
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is unique due to its specific combination of trifluoromethyl groups and carbamate structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-15(9-6-4-3-5-7-9)10(16)17-8-11(12,13)14/h3-7H,2,8H2,1H3 |
Clé InChI |
BUJVKYBMYWMVJP-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)






![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
